molecular formula C15H21N5O B14970103 4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

Cat. No.: B14970103
M. Wt: 287.36 g/mol
InChI Key: HYVNSIVSRUQZCD-UHFFFAOYSA-N
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Description

4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE: is a complex organic compound that features a morpholine ring, a tetrazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is unique due to the presence of both a tetrazole ring and a morpholine ring in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

4-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]morpholine

InChI

InChI=1S/C15H21N5O/c1-12-4-6-13(7-5-12)20-14(16-17-18-20)15(2,3)19-8-10-21-11-9-19/h4-7H,8-11H2,1-3H3

InChI Key

HYVNSIVSRUQZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C)(C)N3CCOCC3

Origin of Product

United States

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